molecular formula C29H27N3O3S B2842142 N-(4-ethoxyphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 872206-63-8

N-(4-ethoxyphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2842142
CAS RN: 872206-63-8
M. Wt: 497.61
InChI Key: FCMHHNOPOYTZHF-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C29H27N3O3S and its molecular weight is 497.61. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

A study by Rajanarendar et al. (2012) involved the design and synthesis of novel isoxazolyl chromeno[2,3-d]pyrimidin-4-ones, which were evaluated for their antimicrobial, anti-inflammatory, and analgesic activities. The compounds exhibited significant antimicrobial activity and potent anti-inflammatory and analgesic activities, comparable to standard drugs (Rajanarendar et al., 2012).

Anticancer Applications

Another research focused on the synthesis and characterization of new thiazolidinones containing coumarin moieties, demonstrating antibacterial activity against various strains and potential for further pharmaceutical applications (Hamdi et al., 2012).

Synthesis of Heterocyclic Compounds

Elian et al. (2014) reported on the synthesis of new derivatives of thioxo-2, 5-dihydro-1H-pyrano[2,3-d]pyrimidine, showcasing the versatility of such compounds in generating a range of heterocyclic compounds with potential biological activities (Elian et al., 2014).

Enzyme Assay and Docking Studies

Tiwari et al. (2018) conducted a study on the synthesis of novel chromone-pyrimidine coupled derivatives, analyzing their antimicrobial effects, enzyme assay results, docking studies, and toxicity studies. This comprehensive approach illustrates the multi-faceted research applications of such compounds, from synthesis to potential therapeutic uses (Tiwari et al., 2018).

Anticonvulsant Agents

Research by Severina et al. (2020) on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents showcases the potential neurological applications of related compounds. The study involved molecular docking to predict affinity with biological targets, highlighting the intersection of chemistry and computational biology in drug discovery (Severina et al., 2020).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O3S/c1-4-34-23-14-12-22(13-15-23)30-25(33)17-36-29-24-16-21-7-5-6-19(3)26(21)35-28(24)31-27(32-29)20-10-8-18(2)9-11-20/h5-15H,4,16-17H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMHHNOPOYTZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC(=C4O3)C)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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